4'-Methyl-1,3'-bipyrrolidine dihydrochloride
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Overview
Description
4’-Methyl-1,3’-bipyrrolidine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of bipyrrolidine, a bicyclic structure consisting of two pyrrolidine rings. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-1,3’-bipyrrolidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyrrolidine with a suitable bipyrrolidine precursor in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of 4’-Methyl-1,3’-bipyrrolidine dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-1,3’-bipyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted bipyrrolidine derivatives.
Scientific Research Applications
4’-Methyl-1,3’-bipyrrolidine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Methyl-1,3’-bipyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride
- Pyrrolopyrazine derivatives
- Pyrrolidine-2,5-diones
Uniqueness
4’-Methyl-1,3’-bipyrrolidine dihydrochloride is unique due to its specific bipyrrolidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different profile of reactivity and interaction with biological targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H20Cl2N2 |
---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-6-10-7-9(8)11-4-2-3-5-11;;/h8-10H,2-7H2,1H3;2*1H |
InChI Key |
BCRQYQFVCJTNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1N2CCCC2.Cl.Cl |
Origin of Product |
United States |
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